

# Giredestrant (GDC-9545): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy, it is designed to overcome the limitations of existing treatments, such as aromatase inhibitors and the SERD fulvestrant. Giredestrant functions by binding competitively to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasomemediated degradation of the receptor.[1][2][3] This mechanism of action effectively blocks ERmediated signaling pathways that are critical for the growth and proliferation of ER+ cancer cells. The oral administration of giredestrant offers a significant advantage in convenience and patient experience over therapies requiring intramuscular injection. Currently, giredestrant is being evaluated in Phase III clinical trials for various stages of ER+, HER2-negative breast cancer, both as a monotherapy and in combination with other targeted agents.

# **Chemical Structure and Physicochemical Properties**

**Giredestrant** is a complex small molecule with distinct structural features that contribute to its high potency and favorable pharmacokinetic profile.

IUPAC Name: 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol



The table below summarizes the key chemical and physical properties of **giredestrant**.

| Property          | Value                                                                              | Source(s) |
|-------------------|------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C27H31F5N4O                                                                        |           |
| Molecular Weight  | 522.56 g/mol                                                                       |           |
| CAS Number        | 1953133-47-5                                                                       |           |
| Appearance        | Light yellow to yellow solid                                                       |           |
| Solubility        | Soluble in DMSO                                                                    |           |
| SMILES            | C[C@@H]1CC2=C(INVALID-<br>LINK<br>C3=C(C=C(C=C3F)NC4CN(C<br>4)CCCF)F)NC5=CC=CC=C25 | -         |

## **Mechanism of Action**

**Giredestrant** exerts its anti-tumor effects through a dual mechanism: it acts as a full antagonist of the estrogen receptor and induces its degradation. This dual action provides a comprehensive blockade of estrogen signaling, which is crucial for the survival of ER+ breast cancer cells.

- Competitive Binding: Giredestrant competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERs with nanomolar potency. This binding is more potent than that of other SERDs and is effective against common resistance-conferring ESR1 mutations.
- Conformational Change and Degradation: Upon binding, giredestrant induces an inactive
  conformation in the ER LBD. This altered conformation is recognized by the cellular
  ubiquitin-proteasome system, which tags the receptor for degradation, leading to a
  significant reduction in total ER protein levels within the cancer cell.
- Inhibition of Downstream Signaling: By eliminating the ER, **giredestrant** prevents the receptor's dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. This halts the transcription of genes essential for tumor cell proliferation and survival.



Caption: Mechanism of Action of Giredestrant vs. Estrogen.

# Pharmacokinetic and Pharmacodynamic Properties

**Giredestrant** exhibits a favorable pharmacokinetic (PK) profile that supports once-daily oral dosing.

## **Pharmacokinetics**

Clinical studies have characterized the PK parameters of **giredestrant** across various doses. Oxidative metabolism is the primary route of elimination, with the majority of the dose excreted in feces.

| Parameter (at 30 mg dose)        | Value                                  | Source(s) |
|----------------------------------|----------------------------------------|-----------|
| Time to Max Concentration (Tmax) | 1.75–3.13 hours                        |           |
| Half-Life (t1/2)                 | 25.8–43.0 hours                        | -         |
| Steady-State Cmax                | 266 ng/mL                              | -         |
| Steady-State AUC0-24h            | 4,320 ng·h/mL                          |           |
| Absolute Bioavailability         | 58.7%                                  | -         |
| Plasma Clearance                 | 5.31 L/h                               |           |
| Volume of Distribution           | 266 L                                  |           |
| Major Elimination Route          | Fecal (68.0% of total radioactivity)   | _         |
| Renal Excretion                  | Minimal (9.04% of total radioactivity) |           |

# **Pharmacodynamics**

Pharmacodynamic (PD) studies confirm **giredestrant**'s potent on-target activity. A key biomarker for assessing the effect of endocrine therapies is the Ki67 protein, a marker of cell proliferation.



| Parameter                                           | Finding                                               | Sour |
|-----------------------------------------------------|-------------------------------------------------------|------|
| In Vitro Potency (IC50)                             | 0.05 nM (in T-47D wild-type cells)                    |      |
| Ki67 Reduction (Neoadjuvant setting)                | Mean reduction of 75-78% after ~14 days of treatment. | -    |
| Complete Cell Cycle Arrest (Ki67 ≤2.7%)             | Achieved in 19.6% to 55% of tumors.                   | -    |
| Clinical Benefit Rate<br>(Metastatic setting, 30mg) | 55% overall; 76% in ESR1 mutant subgroup.             | _    |

# **Key Experimental Protocols**

The preclinical and clinical evaluation of **giredestrant** has involved a range of standard and specialized assays. Below are representative methodologies.

## In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of **giredestrant** in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

#### Methodology:

- Cell Culture: ER+ breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified 5% CO2 atmosphere.
- Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Treatment: The following day, the medium is replaced with a medium containing various concentrations of **giredestrant** (typically a serial dilution from nM to μM range) or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Cells are incubated with the compound for a period of 5-7 days.







- Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- Data Analysis: The luminescence data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).





Click to download full resolution via product page

Caption: Workflow for an In Vitro Cell Proliferation Assay.



## **Clinical Pharmacokinetic Study Protocol**

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **giredestrant** in human subjects.

Methodology (based on NCT03332797 and related studies):

- Study Design: An open-label, dose-escalation, and expansion study in patients with ER+, HER2-negative advanced breast cancer.
- Dosing: Giredestrant is administered orally once daily at escalating dose levels (e.g., 10, 30, 90, 250 mg). A single dose is often given on day -7 of the first cycle, followed by a 7-day PK lead-in period before continuous daily dosing begins.
- Sample Collection: Serial blood samples are collected at pre-defined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) after the first dose and at steady-state. Urine and feces may also be collected over specified intervals, especially in mass balance studies using radiolabeled compounds.
- Bioanalysis: Plasma concentrations of giredestrant and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: PK parameters (including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis with software like Phoenix WinNonlin. Dose proportionality is assessed across the different cohorts.

## Conclusion

**Giredestrant** (GDC-9545) is a highly potent, orally bioavailable SERD with a distinguished preclinical and clinical profile. Its robust mechanism of action, which includes full ER antagonism and degradation, allows it to be effective against both wild-type and mutant forms of the estrogen receptor. Supported by a favorable pharmacokinetic profile that allows for oncedaily oral dosing, **giredestrant** has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials. These characteristics position **giredestrant** as a promising agent in the evolving landscape of treatments for ER+ breast cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Giredestrant Wikipedia [en.wikipedia.org]
- 2. Giredestrant NCI [dctd.cancer.gov]
- 3. What is Giredestrant used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Giredestrant (GDC-9545): A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649318#the-chemical-structure-and-properties-of-giredestrant-gdc-9545]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





